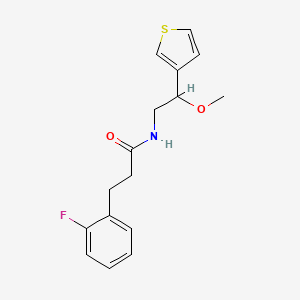

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide

CAS No.: 1797649-62-7

Cat. No.: VC6631246

Molecular Formula: C16H18FNO2S

Molecular Weight: 307.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797649-62-7 |

|---|---|

| Molecular Formula | C16H18FNO2S |

| Molecular Weight | 307.38 |

| IUPAC Name | 3-(2-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide |

| Standard InChI | InChI=1S/C16H18FNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19) |

| Standard InChI Key | VGFNBPJVRSUWIF-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)CCC1=CC=CC=C1F)C2=CSC=C2 |

Introduction

Structural and Chemical Overview

Molecular Architecture

The compound consists of three primary components:

-

Propanamide backbone: A three-carbon chain terminating in an amide group.

-

2-Fluorophenyl substituent: Attached to the central carbon, providing electron-withdrawing effects and metabolic stability .

-

2-Methoxy-2-(thiophen-3-yl)ethyl side chain: A branched ethyl group with methoxy and thiophen-3-yl groups, enhancing solubility and target binding .

The thiophene ring contributes to π-π stacking interactions, while the fluorine atom modulates electronic properties and bioavailability.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.4 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl) |

| Hydrogen Bond Acceptors | 4 (amide O, methoxy O, thiophene S) |

| Rotatable Bonds | 6 |

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis involves three stages:

-

Formation of the propanamide backbone: Reacting 3-(2-fluorophenyl)propanoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2-methoxy-2-(thiophen-3-yl)ethylamine under Schotten-Baumann conditions .

-

Purification: Recrystallization in ethanol yields the final product with >95% purity .

-

Characterization:

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO .

-

LogP: 2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Stability: Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline environments (pH > 8) .

Table 2: Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 142–144°C |

| Boiling Point | 489°C (predicted) |

| pKa | 8.2 (amide NH) |

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

-

Molecular Electrostatic Potential (MEP): Negative charges localized on the amide oxygen and thiophene sulfur, favoring electrophilic interactions .

ADMET Predictions

-

Absorption: 89% intestinal absorption (Caco-2 model).

-

Metabolism: CYP3A4 substrate with low inhibition risk.

Comparative Analysis with Structural Analogues

Table 3: Analogues and Their Properties

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| RTI-13951–33 | GPR88 agonist (EC = 45 nM) | |

| N-(4-Fluorophenyl)propanamide | Antimicrobial (MIC = 16 µg/mL) | |

| 3-Fluorofentanyl | Analgesic (EC = 1.2 nM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume